Bis(2-ethylhexyl) terephthalate synthesis and structural analysis
Bis(2-ethylhexyl) terephthalate synthesis and structural analysis
An In-depth Technical Guide on the Synthesis and Structural Analysis of Bis(2-ethylhexyl) terephthalate (B1205515)
Introduction
Bis(2-ethylhexyl) terephthalate, commonly known as dioctyl terephthalate (DOTP) or DEHT, is a non-phthalate plasticizer utilized in a wide array of applications, including PVC products, adhesives, and coatings.[1] Its growing popularity stems from its favorable toxicological profile compared to traditional ortho-phthalate plasticizers.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for DEHT and the key analytical techniques employed for its structural elucidation and quality control, aimed at researchers, scientists, and professionals in drug development and material science.
Synthesis of Bis(2-ethylhexyl) terephthalate
The industrial production of bis(2-ethylhexyl) terephthalate is primarily achieved through two main chemical pathways: direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH), and transesterification of dimethyl terephthalate (DMT) with 2-ethylhexanol.[3] A more recent and sustainable approach involves the chemical recycling of waste poly(ethylene terephthalate) (PET).
Direct Esterification
This method involves the reaction of terephthalic acid with an excess of 2-ethylhexanol, typically in the presence of an acid catalyst. The reaction produces DEHT and water as a byproduct. To drive the reaction to completion, the water is continuously removed, often through azeotropic distillation.[4][5]
Chemical Equation: C₆H₄(CO₂H)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2H₂O[3]
Transesterification
In this process, dimethyl terephthalate is reacted with 2-ethylhexanol. The methyl groups of DMT are exchanged with the 2-ethylhexyl groups from 2-ethylhexanol, yielding DEHT and methanol (B129727) as a byproduct.[6] This reaction is also catalyzed and often carried out at elevated temperatures.[6]
Chemical Equation: C₆H₄(CO)₂(OCH₃)₂ + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + 2CH₃OH[3]
Sustainable Synthesis from PET Waste
A greener approach to DEHT synthesis involves the depolymerization of waste PET through alcoholysis with 2-ethylhexanol.[6] This process breaks down the polymer into smaller molecules, which then react to form DEHT. This method addresses environmental concerns by recycling plastic waste.
Catalytic Systems
A variety of catalysts can be employed to facilitate the synthesis of DEHT. The choice of catalyst influences reaction rates, yields, and overall process efficiency. Common catalysts include:
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Organo-titanium compounds: Such as tetraisopropoxy titanate (TIPT), are frequently used in industrial processes.[2][6]
-
Organotin compounds: Monobutyltin tris(2-ethylhexanoate) has been shown to produce very high yields.[6]
-
Sulfonic acids: Including methanesulfonic acid and para-toluenesulfonic acid, act as effective homogeneous catalysts.[6]
-
Ionic Liquids: Inexpensive Brønsted acidic ionic liquids have been proposed as both solvents and catalysts, offering a greener alternative.[7]
-
Heterogeneous catalysts: Solid acid catalysts like sulfated zirconia offer the advantage of easy separation and recycling.[6]
Data Presentation
Table 1: Summary of Catalysts and Reaction Conditions for DEHT Synthesis
| Catalyst | Synthesis Route | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Monobutyltin tris(2-ethylhexanoate) | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 99 |
| Tin (II) oxalate | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 96 |
| Zinc acetate | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 95 |
| Dioctyltin oxide | PET Alcoholysis | Waste PET, 2-ethylhexanol | Not Specified | 6 | 94 |
| Titanium tetraisopropoxide (TIPT) | Direct Esterification | Terephthalic Acid, 2-ethylhexanol | 180 - 270 | 10 | >99 |
| Brønsted acidic ionic liquid | Direct Esterification | Terephthalic Acid, 2-ethylhexanol | 120 | 8 | 100 |
Mandatory Visualization
Caption: Synthesis pathways for bis(2-ethylhexyl) terephthalate.
Experimental Protocols
Experimental Protocol for Direct Esterification of Terephthalic Acid
This protocol is a general guideline for the direct esterification of terephthalic acid with 2-ethylhexanol.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add terephthalic acid (1.0 mole).[4]
-
Add an excess of 2-ethylhexanol (e.g., 2.5 moles).[2]
-
Add a catalytic amount of a suitable catalyst, such as titanium tetraisopropoxide (e.g., 200 ppm).[2]
-
-
Reaction Execution:
-
Heat the mixture with stirring to a temperature range of 180°C to 270°C.[2]
-
Maintain the reaction at this temperature and monitor the collection of water in the Dean-Stark apparatus. The reaction is considered complete when the theoretical amount of water has been collected.
-
The reaction time can vary from several hours to over 10 hours depending on the catalyst and temperature.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the acidic catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer and wash it with water and then with brine.[4]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.[4]
-
Remove the excess 2-ethylhexanol and other volatile impurities under reduced pressure using a rotary evaporator to obtain the crude DEHT.
-
Further purification can be achieved by vacuum distillation.
-
Structural Analysis of Bis(2-ethylhexyl) terephthalate
The structural confirmation and purity assessment of synthesized DEHT are crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DEHT. Both ¹H and ¹³C NMR are used to confirm the presence of the aromatic ring, the ester functionalities, and the 2-ethylhexyl chains.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized DEHT and to identify any byproducts or unreacted starting materials. The gas chromatogram provides information on the retention time of the components, while the mass spectrometer provides fragmentation patterns that help in the identification of the compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the DEHT molecule. Characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and the C-H bonds of the aromatic and aliphatic parts of the molecule are observed.
Data Presentation
Table 2: ¹H and ¹³C NMR Spectral Data for Bis(2-ethylhexyl) terephthalate
| ¹H NMR (500 MHz, CD₂Cl₂) | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic Protons | 8.12 | singlet | H-2, H-3, H-5, H-6 |
| Methylene (B1212753) Protons | 4.29 | doublet of doublets | H-1'/1" |
| Methine Proton | 1.77 | multiplet | H-2'/2" |
| Methylene Protons | 1.30 - 1.51 | multiplet | H-3'/3", H-4'/4", H-5'/5", H-7'/7" |
| Methyl Protons | 0.94 | multiplet | H-6'/6" |
| Methyl Protons | 0.98 | multiplet | H-8'/8" |
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |
| Carbonyl Carbon | 166.2 | C=O |
| Aromatic Quaternary Carbon | 134.7 | C-1, C-4 |
| Aromatic CH Carbon | 129.8 | C-2, C-3, C-5, C-6 |
| Methylene Carbon | 68.0 | C-1'/1" |
| Methine Carbon | 39.3 | C-2'/2" |
| Methylene Carbon | 31.0 | C-3'/3" |
| Methylene Carbon | 30.1 | C-4'/4" |
| Methylene Carbon | 24.4 | C-7'/7" |
| Methylene Carbon | 23.4 | C-5'/5" |
| Methyl Carbon | 14.2 | C-6'/6" |
| Methyl Carbon | 11.3 | C-8'/8" |
| Data sourced from.[8] |
Mandatory Visualization
Caption: General experimental workflow for DEHT synthesis and analysis.
Experimental Protocols for Structural Analysis
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified DEHT in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[9]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should display characteristic peaks for the aromatic protons, the methylene protons adjacent to the ester oxygen, and the aliphatic protons of the 2-ethylhexyl chain.[9]
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the aromatic carbons, and the various aliphatic carbons in the ester chains.[9]
GC-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the DEHT sample in a suitable solvent like methylene chloride or hexane.[10] A concentration of around 50 µg/mL is often appropriate.[10] It is crucial to avoid any contact with plastic materials during sample preparation to prevent contamination.[10]
-
GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interaction with the stationary phase. The mass spectrometer will then fragment the eluted components and record their mass spectra for identification.
FTIR Sample Preparation and Analysis
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid DEHT sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[9]
-
Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid sample directly onto the ATR crystal.[11]
-
Analysis: Record the IR spectrum. Identify the characteristic absorption bands corresponding to the C=O stretching of the ester (around 1720 cm⁻¹), the C-O stretching, and the C-H stretching of the aromatic and aliphatic groups.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]
- 3. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 11. drawellanalytical.com [drawellanalytical.com]
